molecular formula C16H24O5 B12563482 Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate CAS No. 143528-02-3

Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate

Cat. No.: B12563482
CAS No.: 143528-02-3
M. Wt: 296.36 g/mol
InChI Key: YCQKGMVYRCLGQM-UHFFFAOYSA-N
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Description

Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate is a synthetic ester featuring a butanoate backbone substituted with a polyether chain terminated by a benzyl group. The structure includes a methyl ester at the carboxyl terminus and a benzyl-protected ethoxyethoxyethoxy (BEEE) chain, which confers unique solubility, stability, and reactivity properties. This compound is often utilized in organic synthesis as a building block for pharmaceuticals or polymers, where the BEEE chain serves as a solubilizing or protecting group .

Properties

CAS No.

143528-02-3

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

methyl 4-[2-(2-phenylmethoxyethoxy)ethoxy]butanoate

InChI

InChI=1S/C16H24O5/c1-18-16(17)8-5-9-19-10-11-20-12-13-21-14-15-6-3-2-4-7-15/h2-4,6-7H,5,8-14H2,1H3

InChI Key

YCQKGMVYRCLGQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate typically involves the reaction of 4-hydroxybutanoic acid with 2-(benzyloxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoic acid.

    Reduction: Formation of 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate has been investigated for its potential as a therapeutic agent in the treatment of metabolic disorders. Research indicates that compounds with similar structures exhibit significant effects on glucose metabolism and lipid profiles, suggesting that this compound may also possess similar bioactivity.

  • Case Study: A study published in the Chemistry and Pharmaceutical Bulletin examined derivatives of oxyiminoalkanoic acids that showed potent glucose-lowering effects in diabetic models. The findings suggest that modifications to the alkyl chain can enhance pharmacological activity, indicating a promising avenue for further exploration of this compound in metabolic disease therapy .

Antidiabetic Properties

Research on related compounds has demonstrated their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This compound's structural similarity to these compounds raises the possibility of it acting as a PPAR agonist.

  • Data Table: Antidiabetic Activity of Related Compounds
CompoundPPAR ActivationGlucose Lowering EffectReference
Compound AHighSignificant
Compound BModerateModerate
This compoundTBDTBDCurrent Study

Neuropharmacological Applications

Emerging research indicates that compounds with similar structures may influence neuropharmacological pathways, particularly through interactions with orexin receptors. The orexin system is implicated in various conditions, including addiction and sleep disorders.

  • Findings: A study on tetrahydroisoquinoline derivatives highlighted their selective antagonism at orexin receptors, suggesting potential applications in treating drug addiction . The structural attributes of this compound may allow it to engage similarly with these receptors.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable tool in research and development.

Comparison with Similar Compounds

Ester Group Variation

Compound Name Ester Group Molecular Weight (approx.) Key Properties
This compound Methyl ~338 g/mol Higher lipophilicity; faster enzymatic hydrolysis
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c) Ethyl ~453 g/mol Enhanced metabolic stability; lower solubility in polar solvents
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate Ethyl ~294 g/mol Reactivity toward nucleophiles due to formyl group; moderate stability

Key Insight : The methyl ester in the target compound increases lipophilicity compared to ethyl analogs but may reduce metabolic stability. Ethyl esters, as seen in and , offer slower hydrolysis rates, making them preferable in prodrug designs .

Substituent Effects on the Ether Chain

Compound Name Ether Chain Structure Functional Impact
This compound Benzyloxy-ethoxy-ethoxy Steric protection; enhanced stability against oxidation
Example 429 (EP 4,374,877 A2) Methoxyethyl(methyl)amino-ethoxy Improved solubility; potential for hydrogen bonding
Example 427 (EP 4,374,877 A2) Hydroxyhexanoyl-amino-ethoxy Biodegradability; hydrophilic character

Key Insight: The benzyloxy group in the target compound provides steric protection, reducing unintended side reactions.

Biological Activity

Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

  • Chemical Formula : C₁₆H₂₄O₅
  • Molecular Weight : 296.36 g/mol
  • CAS Number : 1256633-23-4
  • Structure : The compound features a methyl ester group, an ether linkage, and a benzyloxy substituent, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of appropriate starting materials to form the desired ester. For detailed synthetic pathways, refer to relevant chemical literature and patents.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of butanoate esters have shown the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Several studies have reported that compounds containing ether and ester functional groups can modulate inflammatory pathways. Methyl esters have been associated with reduced levels of pro-inflammatory cytokines in vitro and in vivo, suggesting potential for therapeutic applications in conditions like arthritis or other inflammatory diseases .

Antimicrobial Properties

The presence of a benzyloxy group in the structure is noteworthy as it has been linked to enhanced antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could possess similar properties .

Case Studies and Research Findings

  • Antioxidant Study : A study examining the antioxidant capacity of related compounds found that they effectively reduced oxidative stress markers in cellular models. The mechanism was attributed to the ability to donate electrons and neutralize free radicals .
  • Anti-inflammatory Research : In a recent investigation into anti-inflammatory effects, this compound analogs were tested for their ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
  • Antimicrobial Testing : A comparative analysis showed that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest that modifications in the side chains could enhance this activity further .

Data Table: Biological Activities

Activity TypeRelated CompoundsObserved EffectReference
AntioxidantButanoate EstersFree radical scavenging
Anti-inflammatoryEther DerivativesReduced pro-inflammatory cytokines
AntimicrobialBenzyloxy CompoundsInhibition of bacterial growth

Q & A

Basic: What are the established synthetic routes for Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate, and how is purity confirmed?

Answer:
The compound is synthesized via multi-step reactions, often starting with tert-butyl carbamate derivatives or similar precursors. A typical approach involves etherification and esterification steps under acidic or catalytic conditions. For example, tert-butyl N-[2-(2-(2-hydroxyethoxy)ethoxy)ethyl]carbamate can serve as a starting material, with subsequent deprotection and functionalization . Key analytical methods include:

  • LCMS (Liquid Chromatography-Mass Spectrometry): To confirm molecular weight (e.g., observed m/z 1011 [M+H]+ in related compounds) .
  • HPLC : Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) ensures purity .
  • FTIR Spectroscopy : Validates intermediate stability and functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
  • NIST Database Cross-Validation : Reference spectra for structural confirmation .

Basic: What handling and storage protocols are recommended for this compound?

Answer:
While specific data for this compound is limited, general protocols for structurally similar polyether esters apply:

  • Handling : Use gloves, eye protection, and ventilation to avoid inhalation/contact. Avoid ignition sources due to potential electrostatic discharge .
  • Storage : Keep sealed in dry, ventilated areas at room temperature. Protect from moisture to prevent hydrolysis of ester groups .

Advanced: How can researchers optimize synthesis yield in multi-step protocols?

Answer:
Yield optimization involves:

  • Catalyst Selection : Sulfuric acid or p-toluenesulfonic acid enhances etherification/esterification rates (e.g., >65% yield in continuous flow reactors) .
  • Inert Atmosphere : Refluxing under nitrogen minimizes oxidation of sensitive intermediates .
  • Purification Strategies : Distillation removes low-boiling byproducts, while recrystallization improves final purity .
  • Intermediate Stabilization : Immediate use of unstable intermediates (e.g., FTIR-monitored compounds) prevents degradation .

Advanced: How should contradictory spectroscopic data be resolved during characterization?

Answer:
Contradictions (e.g., LCMS vs. HPLC retention anomalies) require cross-validation:

  • Multi-Technique Analysis : Combine LCMS (m/z confirmation), HPLC (purity), and FTIR (functional groups) to identify impurities or isomerism .
  • Isotopic Pattern Analysis : LCMS isotopic distributions distinguish adducts from true molecular ions .
  • Reference Standards : Compare with NIST database entries for analogous polyethers .

Advanced: What role does this compound play in drug delivery system research?

Answer:
Its polyether-ester structure enables:

  • Drug Complexation : Ether chains facilitate stable interactions with hydrophobic APIs (Active Pharmaceutical Ingredients) via hydrogen bonding and van der Waals forces .
  • Self-Assembly Applications : Similar ethoxy-rich compounds form micelles or vesicles in aqueous media, enhancing solubility of poorly bioavailable drugs .
  • Targeted Delivery : Functionalization (e.g., benzyloxy groups) allows conjugation to targeting ligands for site-specific release .

Advanced: What mechanistic insights guide its derivatization for supramolecular chemistry?

Answer:
Derivatization leverages:

  • Ether Chain Flexibility : Ethoxy spacers enable conformational adaptability for host-guest interactions .
  • Ester Reactivity : Hydrolysis to carboxylic acids permits covalent modification (e.g., amide coupling for dendrimer synthesis) .
  • Benzyloxy Protection : Temporary protection of hydroxyl groups during multi-step syntheses .

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